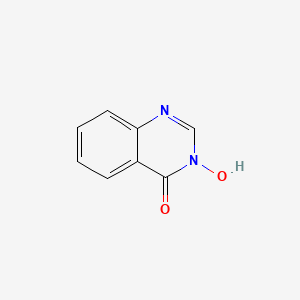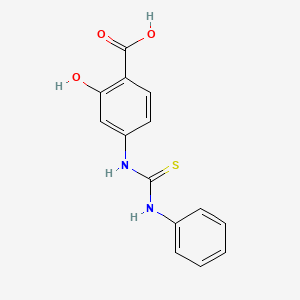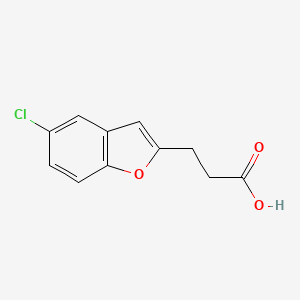![molecular formula C18H12Cl4N2O4S2 B12121792 N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide CAS No. 50389-12-3](/img/structure/B12121792.png)
N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide is an organic compound characterized by the presence of a perchlorinated phenylene ring bonded to two benzenesulfonamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide typically involves the chlorination of 1,4-phenylenediamine followed by sulfonation. The reaction conditions often require the use of chlorinating agents such as chlorine gas or perchloric acid, and sulfonating agents like benzenesulfonyl chloride. The process is carried out under controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide may involve continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the efficiency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amine groups.
Substitution: Halogen substitution reactions can occur, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted phenylene compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.
Mecanismo De Acción
The mechanism of action of n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide groups can form hydrogen bonds with biological molecules, affecting their function. Additionally, the perchlorinated phenylene ring can interact with cellular components, potentially leading to biological effects such as enzyme inhibition or disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
n,n’-Diacetyl-1,4-phenylenediamine: This compound has similar structural features but lacks the perchlorinated phenylene ring.
n,n’-Diethyl-1,4-phenylenediamine: Another related compound with ethyl groups instead of sulfonamide groups.
n,n’-Bis(dipp)-phenanthrene-9,10-diimine: A compound with a similar core structure but different substituents.
Uniqueness
n,n’-(Perchloro-1,4-phenylene)dibenzenesulfonamide is unique due to its perchlorinated phenylene ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Propiedades
Número CAS |
50389-12-3 |
|---|---|
Fórmula molecular |
C18H12Cl4N2O4S2 |
Peso molecular |
526.2 g/mol |
Nombre IUPAC |
N-[4-(benzenesulfonamido)-2,3,5,6-tetrachlorophenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H12Cl4N2O4S2/c19-13-15(21)18(24-30(27,28)12-9-5-2-6-10-12)16(22)14(20)17(13)23-29(25,26)11-7-3-1-4-8-11/h1-10,23-24H |
Clave InChI |
MGWQBOXYCUJGJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(C(=C2Cl)Cl)NS(=O)(=O)C3=CC=CC=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 4-[2-(4-ethoxyphenoxy)acetamido]benzoate](/img/structure/B12121724.png)
![[(E)-4-methylpentan-2-ylideneamino]thiourea](/img/structure/B12121728.png)
![5-Methoxy-2-([(4-methyl-1,3-thiazol-2-YL)thio]methyl)pyridin-4-OL](/img/structure/B12121731.png)



![[1,4]Diazepane-1,4-disulfonic acid bis-dimethylamide](/img/structure/B12121753.png)
![1-Propanamine, 3-[2-(2-pyridinyl)ethoxy]-](/img/structure/B12121763.png)
![methyl N-[4-(1,1,2,2,3,3,3-heptafluoropropanesulfonyl)phenyl]carbamate](/img/structure/B12121769.png)

![3-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B12121777.png)


